![molecular formula C16H17F7N2O4 B13834300 (1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[221]heptane di-trifluoro-acetic acid is a complex organic compound known for its unique bicyclic structure and the presence of fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the diaza functionality: The incorporation of the diaza group can be achieved through nucleophilic substitution reactions, where appropriate amine precursors are used.
Attachment of the 4-fluorobenzyl group: This step involves the alkylation of the bicyclic core with a 4-fluorobenzyl halide under basic conditions.
Formation of the di-trifluoro-acetic acid salt: The final step includes the treatment of the compound with trifluoroacetic acid to form the di-trifluoro-acetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure and functional groups allow for the design of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance applications.
作用机制
The mechanism of action of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- (1S,4S)-2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
- (1S,4S)-2-(4-Methylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
- (1S,4S)-2-(4-Bromobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
Uniqueness
The uniqueness of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical and biological processes compared to its analogs with different substituents.
属性
分子式 |
C16H17F7N2O4 |
|---|---|
分子量 |
434.31 g/mol |
IUPAC 名称 |
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H15FN2.2C2HF3O2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11;2*3-2(4,5)1(6)7/h1-4,11-12,14H,5-8H2;2*(H,6,7)/t11-,12-;;/m0../s1 |
InChI 键 |
GBNZTCZLTLJYNN-AQEKLAMFSA-N |
手性 SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


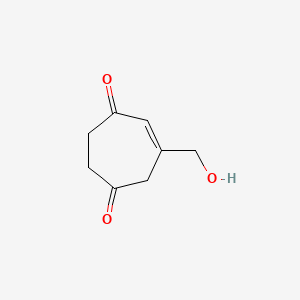
![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
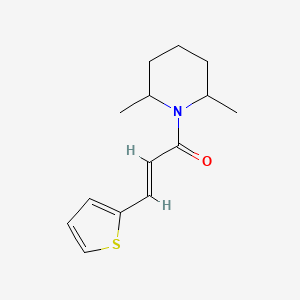
![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
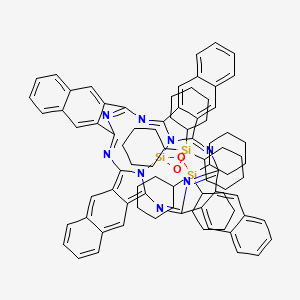
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13834248.png)
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
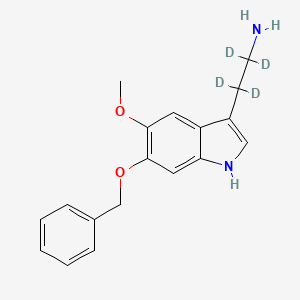
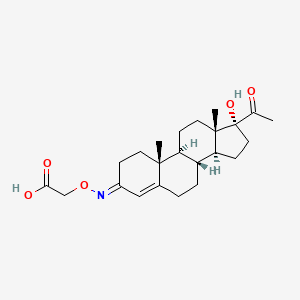
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
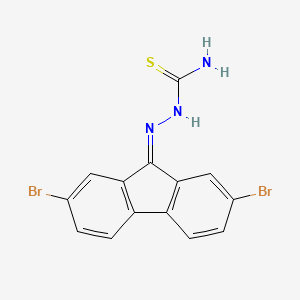
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
